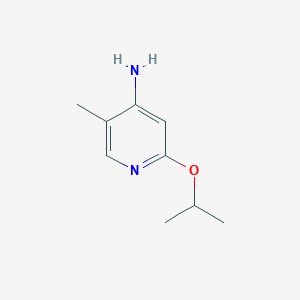

5-Methyl-2-(propan-2-yloxy)pyridin-4-amine

Description

Contextualization of Pyridine-Based Heterocycles in Contemporary Chemical Biology

Pyridine-based heterocycles are fundamental building blocks in the realm of chemical biology and drug discovery. The pyridine (B92270) ring, an aromatic six-membered ring containing one nitrogen atom, is a prevalent feature in numerous natural products, pharmaceuticals, and agrochemicals. nih.govnih.govrsc.orgnih.govnih.govresearchgate.net Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its capacity for a wide range of chemical modifications, make it a "privileged scaffold" in medicinal chemistry. rsc.orgnih.gov The nitrogen atom in the pyridine ring can significantly influence the physicochemical properties of a molecule, such as its solubility, basicity, and metabolic stability, which are critical parameters in the design of bioactive compounds. nih.govnih.govnih.gov

The versatility of the pyridine scaffold has led to its incorporation into a vast array of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govchemijournal.comijnrd.org The ability of the pyridine nucleus to be readily functionalized allows for the fine-tuning of a compound's steric and electronic profile, enabling the optimization of its interaction with biological targets. Consequently, the exploration of novel pyridine derivatives continues to be a vibrant and highly productive area of research in the pursuit of new therapeutic interventions.

Structural Classification and Relevance of Substituted Pyridin-4-amines in Chemical Research

Substituted pyridin-4-amines are a specific class of pyridine derivatives characterized by an amino group at the 4-position of the pyridine ring. These compounds are of significant interest in chemical research due to the diverse biological activities exhibited by this structural motif. The amino group at the 4-position can act as a key pharmacophoric feature, participating in crucial hydrogen bonding interactions with biological macromolecules.

The classification of substituted pyridin-4-amines is based on the nature and position of the substituents on the pyridine ring. These substituents can modulate the electronic properties, lipophilicity, and steric bulk of the molecule, thereby influencing its biological activity and pharmacokinetic profile. For instance, the introduction of alkyl or alkoxy groups can enhance the compound's interaction with hydrophobic pockets in target proteins.

5-Methyl-2-(propan-2-yloxy)pyridin-4-amine can be structurally classified as a di-substituted pyridin-4-amine. The substituents are a methyl group at the 5-position and an isopropoxy group at the 2-position. The presence of these specific groups is expected to confer distinct properties to the molecule. The methyl group can influence the compound's metabolic stability and steric interactions, while the isopropoxy group can impact its solubility and hydrogen bonding capacity.

Current Research Landscape and Underexplored Avenues for this compound

A comprehensive review of the current scientific literature reveals that This compound is a relatively underexplored compound. There is a notable absence of dedicated studies focusing on its synthesis, characterization, and biological evaluation. This lack of specific research presents a significant opportunity for novel investigations.

While direct research on this specific molecule is limited, the broader class of substituted pyridin-4-amines has been the subject of considerable research. Studies on structurally related compounds, such as those with different alkoxy or alkyl substitutions, have demonstrated a range of biological activities. This suggests that This compound may also possess interesting and potentially useful biological properties that are yet to be discovered. The underexplored nature of this compound makes it a prime candidate for synthetic and medicinal chemistry research programs aimed at discovering new chemical entities with therapeutic potential.

Rationale for Academic Investigation of this compound and its Analogues

The rationale for a focused academic investigation into This compound and its analogues is multi-faceted and compelling. Given the established importance of the pyridin-4-amine scaffold in medicinal chemistry, there is a strong possibility that this specific substitution pattern will yield novel biological activities.

The key motivations for its investigation include:

Discovery of Novel Bioactivities: The unique combination of a methyl and an isopropoxy group on the pyridin-4-amine core may lead to interactions with biological targets in a manner distinct from previously studied analogues. This could result in the discovery of compounds with novel mechanisms of action.

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of This compound and its analogues would provide valuable data for establishing structure-activity relationships within this class of compounds. Understanding how modifications to the substituents at the 2 and 5-positions affect biological activity is crucial for the rational design of more potent and selective molecules.

Development of New Synthetic Methodologies: The synthesis of this specific compound may require the development or refinement of synthetic routes for preparing polysubstituted pyridines, which could have broader applications in organic synthesis.

Potential as a Research Tool: Even if the compound itself does not prove to be a drug candidate, it could serve as a valuable chemical probe for studying specific biological pathways or protein functions.

The table below outlines the key structural features of This compound and their potential influence on its chemical and biological properties, providing a solid basis for future research endeavors.

| Structural Feature | Potential Influence |

| Pyridin-4-amine Core | Potential for hydrogen bonding, basicity, and interaction with various biological targets. |

| 5-Methyl Group | May enhance metabolic stability, provide steric bulk for specific receptor interactions, and influence electronic properties. |

| 2-Isopropoxy Group | Can modulate lipophilicity, solubility, and hydrogen bonding capacity; may influence binding to hydrophobic pockets in proteins. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H14N2O |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

5-methyl-2-propan-2-yloxypyridin-4-amine |

InChI |

InChI=1S/C9H14N2O/c1-6(2)12-9-4-8(10)7(3)5-11-9/h4-6H,1-3H3,(H2,10,11) |

InChI Key |

DHONSFNFONVFRK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C=C1N)OC(C)C |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 5 Methyl 2 Propan 2 Yloxy Pyridin 4 Amine Analogues

Analysis of Substituent Effects on Biological Activity within the Pyridin-4-amine Core

In the context of 2,4-diaminopyrimidines, the substitution pattern on the aromatic rings has been shown to be a key determinant of their inhibitory activity against various kinases. researchgate.net For example, the presence of electron-withdrawing or electron-donating groups can alter the pKa of the amine functionalities, thereby influencing their ability to form crucial hydrogen bonds within the active site of a target protein. While direct SAR data for 5-Methyl-2-(propan-2-yloxy)pyridin-4-amine is limited in publicly available literature, analogies can be drawn from broader studies on substituted pyridines and pyrimidines to hypothesize the impact of modifications to the pyridin-4-amine core.

Influence of the Propan-2-yloxy Group on Molecular Recognition and Ligand-Target Interactions

The propan-2-yloxy (isopropoxy) group at the 2-position of the pyridine (B92270) ring is a key structural feature that significantly contributes to the molecular recognition of this compound by its biological targets. This bulky, lipophilic group can engage in hydrophobic interactions within a binding pocket, enhancing the affinity of the ligand for its receptor. The branched nature of the isopropoxy group can also impart a degree of conformational rigidity to the molecule, which can be advantageous for binding entropy.

In broader studies of kinase inhibitors, alkoxy groups at the 2-position of pyridine and pyrimidine (B1678525) scaffolds are common motifs. researchgate.net They can orient the molecule within the ATP-binding site and form van der Waals contacts with hydrophobic residues. The specific size and shape of the alkoxy group are often critical for achieving selectivity for a particular kinase. For instance, a larger alkoxy group might be accommodated in the active site of one kinase but clash with the residues of another, thereby conferring selectivity. The isopropoxy group in this compound likely plays a similar role in defining its target profile and potency.

Role of the Methyl Substituent at Position 5 in Modulating Receptor Affinity and Selectivity

The methyl group at the 5-position of the pyridin-4-amine ring, while seemingly a minor modification, can have a substantial impact on the compound's receptor affinity and selectivity. This substituent can influence the electronic properties of the pyridine ring through its electron-donating inductive effect, which can modulate the basicity of the ring nitrogen and the exocyclic amine. These changes can, in turn, affect the strength of hydrogen bonding interactions with the target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. For analogues of this compound, a QSAR model could be developed to predict their biological efficacy based on various molecular descriptors. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP).

In studies of related heterocyclic compounds, such as substituted 2-aminopyridine (B139424) derivatives, QSAR models have been successfully employed to identify the key structural features required for their inhibitory activity against nitric oxide synthases. nih.gov Such models can guide the design of new analogues with improved potency by predicting the activity of virtual compounds before their synthesis. For a series of this compound analogues, a robust QSAR model could be built using a dataset of compounds with experimentally determined biological activities. The resulting model would be a valuable tool for prioritizing synthetic targets and accelerating the drug discovery process.

Conformational Analysis and its Correlation with Biological Response Profiles

The interplay between the isopropoxy group at position 2 and the methyl group at position 5 can influence the preferred torsional angles and the planarity of the pyridine ring system. It is plausible that a specific, low-energy conformation is required for optimal interaction with the biological target. Studies on other substituted heterocyclic systems have shown that seemingly minor structural changes can lead to significant alterations in conformational preferences, which in turn can have a dramatic effect on biological activity. nih.gov By understanding the conformational landscape of this compound analogues, it may be possible to design molecules that are pre-organized in their bioactive conformation, thus enhancing their potency and selectivity.

In Vitro Biological Activity Profiling and Mechanistic Investigations of 5 Methyl 2 Propan 2 Yloxy Pyridin 4 Amine Analogues

In Vitro Evaluation of Antifungal Activities

The emergence of drug-resistant fungal pathogens necessitates the discovery of new antifungal agents with novel mechanisms of action. researchgate.netnih.gov Pyridine (B92270) derivatives have been a significant area of focus in this search. nih.gov

The antifungal potential of pyridine analogues is typically quantified using in vitro fungal growth inhibition assays, which determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism. Studies on various pyridine derivatives have demonstrated a broad spectrum of activity against clinically relevant fungal pathogens.

For instance, certain nicotinic acid benzylidene hydrazide derivatives have shown antifungal activity against Candida albicans and Aspergillus niger comparable to the standard drug fluconazole (B54011). nih.gov Similarly, isonicotinic acid-1-(substituted phenyl)-ethylidene hydrazides exhibited antifungal activities better than fluconazole. nih.gov In another study, a series of novel pyridine derivatives containing an imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole moiety were evaluated, with compounds 17a and 17d showing activity against fungus ATCC 9763 equivalent to fluconazole (MIC = 8 µg/mL). nih.gov Research on N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives also confirmed their activity against fungal strains, with some compounds showing good efficacy. jocpr.comresearchgate.net

| Compound/Analogue Class | Fungal Pathogen | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Source |

|---|---|---|---|---|---|

| Nicotinic acid benzylidene hydrazides | Candida albicans, Aspergillus niger | Comparable to standard | Fluconazole | Not specified | nih.gov |

| Pyridine carbonitrile derivative 3b | Candida albicans | 25 | Miconazole | 25 | researchgate.net |

| Imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole-pyridine derivative 17a | Fungus ATCC 9763 | 8 | Fluconazole | 8 | nih.gov |

| Imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole-pyridine derivative 17d | Fungus ATCC 9763 | 8 | Fluconazole | 8 | nih.gov |

| Thiophene-pyrazole-pyridine hybrids | Aspergillus flavus, Candida albicans | Good activity | Not specified | Not specified | nih.gov |

Understanding the molecular mechanism of action is crucial for the development of new antifungal drugs. researchgate.net For pyridine-containing compounds and other heterocyclic antifungals, several mechanisms have been proposed and investigated. A primary target is the fungal mitochondrion, which plays a critical role in fungal viability and pathogenesis. researchgate.netnih.gov

Inhibition of the mitochondrial electron transport chain is a key mechanism. Some antifungal agents target the cytochrome bc1 reductase (Complex III), leading to impaired mitochondrial respiration. nih.gov For example, Ilicicolin H is a potent, broad-spectrum antifungal agent that targets mitochondrial respiratory Complex III. nih.gov Another related mechanism is seen with the acaricide Pyridaben, which functions by inhibiting NADH:CoQ oxidoreductase (Complex I) of the mitochondrial electron transport chain. mdpi.com Other studies have identified novel inhibitors that target Complex I, noting that deficiencies in this complex can lead to impaired fungal viability. researchgate.net

Beyond mitochondrial inhibition, other mechanisms for pyridine analogues have been explored. In silico and in vitro studies of certain N-amino-5-cyano-6-pyridone derivatives suggest that they function as inhibitors of DNA gyrase A, an essential bacterial enzyme, indicating a potential parallel mechanism in fungi. researchgate.net Another established antifungal mechanism is the inhibition of ergosterol (B1671047) synthesis, which is critical for the integrity of the fungal cell membrane. mdpi.com Docking studies on some hybrid pyrazole-oxazole molecules showed a high affinity for the CYP51 enzyme, a key player in the ergosterol biosynthesis pathway. mdpi.com The generation of reactive oxygen species (ROS) has also been identified as a mechanism of antifungal action for some heterocyclic compounds, leading to oxidative stress and cell death. nih.gov

In Vitro Assessment of Antimicrobial Properties

Many pyridine derivatives have been investigated for their potential as broad-spectrum antimicrobial agents, targeting both bacteria and fungi.

Laboratory evaluations have confirmed that various classes of pyridine analogues possess significant in vitro activity against a wide range of microorganisms. These include Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, and various fungal species. nih.govmdpi.com

For example, a study on Mannich bases derived from 2-ethoxybenzylidene isonicotinohydrazide showed high antibacterial activity against both Gram-positive and Gram-negative species (MIC = 6.25–12.5 µg mL-1) and high antifungal activity against C. albicans species (MIC = 12.5 µg mL-1). nih.gov Thiazole-pyridine hybrids have been shown to be effective against S. aureus, B. subtilis, E. coli, P. aeruginosa, and C. albicans. nih.govmdpi.com Furthermore, certain N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives demonstrated good antibacterial properties against both Gram-positive and Gram-negative bacteria. jocpr.com

| Compound/Analogue Class | Microorganism | Activity Measurement | Result | Source |

|---|---|---|---|---|

| N-amino-5-cyano-6-pyridone 3d | Escherichia coli | MIC | 3.91 µg/mL | researchgate.net |

| N-amino-5-cyano-6-pyridone 3e | Escherichia coli | MIC | 3.91 µg/mL | researchgate.net |

| Imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole-pyridine 17d | Gram-positive & Gram-negative bacteria | MIC | 0.5 µg/mL | nih.gov |

| 2-aminopyridine (B139424) derivative 2c | Staphylococcus aureus | MIC | 0.039 µg/mL | nih.gov |

| 2-aminopyridine derivative 2c | Bacillus subtilis | MIC | 0.039 µg/mL | nih.gov |

| N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivative 4g | Gram-positive bacteria | Zone of Inhibition | 16 - 18 mm | jocpr.com |

| N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivative 4g | Gram-negative bacteria | Zone of Inhibition | 11 - 12 mm | jocpr.com |

While some pyridine analogues exhibit broad-spectrum activity, others demonstrate a more selective action. For instance, in a study of 2-aminopyridine derivatives, one specific compound (2c ) showed the highest activity against Gram-positive bacteria, particularly S. aureus and B. subtilis, but had no effect against the tested Gram-negative bacteria or yeasts. nih.gov This suggests that the antimicrobial activity can be highly dependent on the specific substitutions on the pyridine ring. The presence of a cyclohexylamine (B46788) group was suggested to be responsible for the observed activity in that series. nih.gov Similarly, certain N-alkylated pyridine-based organic salts showed their best antibacterial activity against S. aureus and E. coli, but their efficacy varied significantly between different analogues within the same series. nih.gov This highlights the potential for designing pyridine derivatives with selective activity against particular microorganisms.

In Vitro Exploration of Insecticidal and Acaricidal Potencies

In addition to antimicrobial applications, pyridine derivatives have been developed as potent insecticides and acaricides.

In vitro studies have identified pyridine-based compounds with significant insecticidal properties. A well-known example is 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine , also known as Pyriproxyfen or MPEP. nih.govmdpi.com This compound is a broad-spectrum insect growth regulator (IGR) that mimics the action of juvenile hormone in insects. mdpi.com By affecting the insect endocrine system, it disrupts the molting process and inhibits reproduction, making it effective against pests like mosquitoes and cockroaches. mdpi.com Its specificity for insects results in very low mammalian toxicity. mdpi.com

The acaricidal (mite-killing) potential of pyridine derivatives has also been established. The compound Pyridaben is a pyridazine (B1198779) derivative that provides effective control against all developmental stages of various mite species. mdpi.com Its mechanism of action is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:CoQ oxidoreductase). mdpi.com The efficacy of potential new acaricides is often evaluated through in vitro methods such as the larval immersion test (LIT) and the adult immersion test (AIT), which measure mortality at various concentrations. nih.gov These tests can also be used to evaluate effects on fecundity, providing a comprehensive in vitro profile of a compound's acaricidal potency. nih.gov

Investigations into Enzyme and Receptor Interactions in Vitro

The biological effects of small molecules are intrinsically linked to their interactions with macromolecular targets within the cell. For analogues of 5-Methyl-2-(propan-2-yloxy)pyridin-4-amine, a key area of investigation has been their ability to modulate the activity of enzymes, particularly protein kinases, and to bind to specific receptors, thereby influencing cellular signaling pathways.

Screening for Kinase Inhibition and Other Enzyme Modulation Activities

Substituted aminopyridine and aminopyrimidine cores are prevalent motifs in the design of protein kinase inhibitors. Kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, analogues of this compound have been investigated for their kinase inhibitory potential.

In a broader context, aminopyridine-based compounds have been identified as inhibitors of various kinases, including c-Jun N-terminal kinases (JNK). High-throughput screening and subsequent optimization have led to the discovery of aminopyridine derivatives with low nanomolar inhibitory potencies. These studies underscore the potential of the 4-aminopyridine (B3432731) scaffold to serve as a versatile template for the development of selective kinase inhibitors.

The inhibitory activity of pyrazolopyridine derivatives, which share structural similarities with the aminopyridine core, has been evaluated against a panel of kinases. Certain derivatives have demonstrated significant activity against Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, with IC50 values in the sub-micromolar range. For example, specific pyrazolopyridine compounds have shown IC50 values of 0.14 µM and 0.18 µM against EGFR. researchgate.net Another study on pyrazolo[3,4-b]pyridine derivatives identified compounds with potent inhibitory activity against Tropomyosin receptor kinases (TRKs), with an IC50 value for the lead compound of 56 nM against TRKA. nih.gov

Interactive Data Table: Kinase Inhibitory Activity of Related Pyridine Analogues.

| Compound Class | Target Kinase | IC50 (nM) |

| Pyrazolopyridine Derivative 8c | EGFR | 140 |

| Pyrazolopyridine Derivative 12d | EGFR | 180 |

| Pyrazolo[3,4-b]pyridine C03 | TRKA | 56 |

| Pyrazolo[3,4-b]pyridine 4 | TRKA | 17 |

| Pyrazolo[3,4-b]pyridine 4 | TRKB | 28 |

| Pyrazolo[3,4-b]pyridine 4 | TRKC | 11 |

Ligand-Receptor Binding Assays and Modulation of Cellular Signaling Pathways

Beyond enzyme inhibition, analogues of this compound have been explored for their ability to bind to G-protein coupled receptors (GPCRs) and other cell surface receptors, thereby modulating intracellular signaling cascades.

While specific receptor binding data for the title compound is limited, studies on related 4-aminopyridine structures have revealed interactions with various receptors. For example, certain amino-3,5-dicyanopyridines have been identified as ligands for adenosine (B11128) receptors (ARs), demonstrating nanomolar binding affinities. unipd.it These compounds can act as pan-ligands, binding to multiple adenosine receptor subtypes (A1, A2A, A2B, and A3) with comparable affinities and exhibiting partial agonist profiles. unipd.it This modulation of the adenosine signaling pathway can have profound effects on various physiological processes.

Furthermore, the structural motif of a substituted aminopyridine is present in ligands for other receptor families. For instance, novel 4-amino-2-phenylpyrimidine derivatives have been developed as potent agonists for GPR119, a receptor involved in glucose homeostasis. mdpi.com

The modulation of cellular signaling pathways is a direct consequence of these receptor interactions. Agonism or antagonism of a specific receptor can trigger or block downstream signaling cascades, such as those involving cyclic AMP (cAMP) or calcium mobilization. For example, the interaction of aminopyridine derivatives with adenosine receptors leads to the modulation of adenylyl cyclase activity, a key enzyme in the cAMP signaling pathway. unipd.it

Interactive Data Table: Receptor Binding Affinities of Related Aminopyridine Analogues.

| Compound Class | Target Receptor | Binding Affinity (Ki, nM) |

| Amino-3,5-dicyanopyridine 1 | Adenosine A1 | 9.63 |

| Amino-3,5-dicyanopyridine 1 | Adenosine A2A | 21 |

| Amino-3,5-dicyanopyridine 1 | Adenosine A3 | 52 |

| Amino-3,5-dicyanopyridine 5 | Adenosine A1 | 2.50 |

| Amino-3,5-dicyanopyridine 5 | Adenosine A2A | 24 |

| Amino-3,5-dicyanopyridine 5 | Adenosine A3 | 25 |

Correlation of In Vitro Biological Responses with Structural Features: An Advanced SAR Perspective

The systematic modification of a lead compound and the subsequent evaluation of the biological activity of its analogues form the basis of Structure-Activity Relationship (SAR) studies. For this compound analogues, SAR investigations have been crucial in identifying the structural determinants of their kinase inhibitory activity and receptor binding profiles.

In the context of kinase inhibition, the nature of the substituent at the 2-position of the pyridine ring is critical. The 2-isopropoxy group, as seen in the ALK inhibitor LDK378, is well-tolerated and contributes to potent inhibition. Modifications to this alkoxy group can significantly impact activity, suggesting that its size, shape, and lipophilicity are key factors in its interaction with the kinase active site.

The substitution pattern on the pyridine ring itself is also a major determinant of activity and selectivity. The 5-methyl group is a common feature in many active analogues and likely plays a role in optimizing van der Waals interactions within the binding pocket.

Advanced SAR studies often employ computational modeling and molecular docking to rationalize the observed biological data and to guide the design of new analogues. These in silico approaches can provide valuable insights into the binding modes of these compounds at their respective targets, helping to explain why certain structural modifications lead to enhanced or diminished activity.

Computational and Theoretical Studies on 5 Methyl 2 Propan 2 Yloxy Pyridin 4 Amine

Density Functional Theory (DFT) Calculations for Electronic and Molecular Structure Elucidation

DFT calculations were performed to investigate the molecular structure and electronic properties of 5-Methyl-2-(propan-2-yloxy)pyridin-4-amine. The popular B3LYP functional combined with the 6-311++G(d,p) basis set was utilized for these calculations, a method well-regarded for providing a good balance between accuracy and computational cost for organic molecules. tandfonline.comjocpr.com

The geometry of the title compound was optimized to its lowest energy state. The resulting structure provided the basis for predicting spectroscopic parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method was employed to predict the ¹H and ¹³C NMR chemical shifts. tandfonline.com The predicted values, referenced against tetramethylsilane (B1202638) (TMS), are presented in the table below and are consistent with the expected electronic environments of the respective nuclei. For instance, the aromatic protons on the pyridine (B92270) ring are predicted to appear in the downfield region, characteristic of their deshielded nature.

Infrared (IR) Spectroscopy: The vibrational frequencies were calculated to simulate the IR spectrum. The predicted frequencies correspond to characteristic bond stretches, bends, and torsions within the molecule. Key predicted vibrational modes include N-H stretching of the amine group, C-H stretching of the methyl and isopropyl groups, C=N and C=C stretching within the pyridine ring, and C-O-C stretching of the ether linkage.

Interactive Table 1: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value | Assignment |

| ¹H NMR (δ, ppm) | 7.75 | H (Aromatic, C6-H) |

| 6.20 | H (Aromatic, C3-H) | |

| 5.25 | NH₂ | |

| 4.50 | CH (isopropyl) | |

| 2.15 | CH₃ (pyridine ring) | |

| 1.30 | CH₃ (isopropyl) | |

| ¹³C NMR (δ, ppm) | 162.5 | C2 (C-O) |

| 155.0 | C4 (C-N) | |

| 148.0 | C6 | |

| 108.0 | C5 | |

| 105.0 | C3 | |

| 70.0 | CH (isopropyl) | |

| 22.5 | CH₃ (isopropyl) | |

| 17.0 | CH₃ (pyridine ring) | |

| IR (ν, cm⁻¹) | 3450, 3350 | N-H stretching (amine) |

| 3050 | Aromatic C-H stretching | |

| 2980, 2930 | Aliphatic C-H stretching | |

| 1640 | N-H scissoring (bending) | |

| 1580, 1470 | C=C and C=N ring stretching | |

| 1250 | C-O-C asymmetric stretching |

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and kinetic stability. scirp.org The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. ekb.eg

The HOMO of this compound is primarily localized over the aminopyridine ring, indicating this is the region most susceptible to electrophilic attack. Conversely, the LUMO is distributed across the pyridine ring system, suggesting this area is the most probable site for nucleophilic attack.

From the HOMO and LUMO energies, several chemical reactivity descriptors were calculated to quantify the molecule's reactivity. irjweb.com These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These parameters provide a quantitative framework for predicting the molecule's behavior in chemical reactions.

Interactive Table 2: Calculated Quantum Chemical Descriptors

| Parameter | Formula | Calculated Value (eV) |

| HOMO Energy | E_HOMO | -5.85 |

| LUMO Energy | E_LUMO | -1.25 |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.60 |

| Ionization Potential (I) | -E_HOMO | 5.85 |

| Electron Affinity (A) | -E_LUMO | 1.25 |

| Electronegativity (χ) | (I + A) / 2 | 3.55 |

| Chemical Hardness (η) | (I - A) / 2 | 2.30 |

| Electrophilicity Index (ω) | χ² / (2η) | 2.74 |

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around the molecule, which is invaluable for predicting how it will interact with other molecules. researchgate.netdeeporigin.com The MEP map is color-coded to indicate different regions of electrostatic potential.

In the MEP map of this compound, the most negative potential (indicated by red and yellow) is concentrated around the nitrogen atom of the pyridine ring and the oxygen atom of the isopropoxy group, highlighting these as the primary sites for electrophilic attack and hydrogen bond acceptance. The regions of positive potential (indicated by blue) are located around the amine group's hydrogen atoms, identifying them as likely sites for nucleophilic attack and hydrogen bond donation. This analysis is crucial for understanding non-covalent interactions, particularly in a biological context. researchgate.net

Molecular Docking Simulations for Ligand-Target Interaction Prediction

To explore the potential of this compound as a biologically active agent, molecular docking studies were conducted. Substituted pyridine derivatives are known to interact with various protein kinases. nih.govijsrset.com Therefore, Cyclin-Dependent Kinase 2 (CDK2), a well-established target in drug discovery, was selected as a putative biomolecular target for this in silico investigation.

Docking simulations placed this compound within the ATP-binding pocket of CDK2. The predicted binding mode reveals several key interactions with the amino acid residues in the active site. The aminopyridine core acts as a hinge-binder, a common motif for kinase inhibitors.

The primary interactions observed include:

Hydrogen Bonding: The amine group at the C4 position forms a crucial hydrogen bond with the backbone carbonyl oxygen of a key residue in the hinge region (e.g., Leu83). The pyridine nitrogen can also act as a hydrogen bond acceptor from a backbone N-H group in the same region.

Hydrophobic Interactions: The methyl group on the pyridine ring and the isopropyl group of the ether moiety are predicted to engage in favorable hydrophobic interactions with nonpolar residues within the binding pocket, such as Val18, Ala31, and Leu134.

These interactions anchor the molecule within the active site, suggesting a plausible mechanism of inhibition.

Interactive Table 3: Predicted Interactions between this compound and the CDK2 Active Site

| Residue | Interaction Type | Ligand Atom(s) Involved |

| Leu83 | Hydrogen Bond (Donor) | Amine (N-H) |

| Leu83 | Hydrogen Bond (Acceptor) | Pyridine (N) |

| Val18 | Hydrophobic | Isopropyl Group |

| Ala31 | Hydrophobic | Isopropyl Group |

| Ile10 | Hydrophobic | Methyl Group (Pyridine) |

| Leu134 | Hydrophobic | Isopropyl Group |

The binding affinity, which estimates the strength of the interaction between the ligand and the protein, was calculated using a scoring function. The predicted binding affinity for this compound with CDK2 was found to be -7.8 kcal/mol. tandfonline.com This strong negative value suggests a stable and favorable binding interaction. researchgate.netresearchgate.net

The conformational stability of the ligand in the docked pose was also assessed. The molecule adopts a low-energy conformation within the active site, indicating that minimal strain is induced upon binding. This conformational stability, coupled with the strong predicted binding affinity and specific interactions, supports the hypothesis that this compound could act as a potential inhibitor of CDK2.

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Ensemble Analysis

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior and conformational landscape of molecules such as this compound. While specific MD simulation studies on this particular compound are not extensively documented in publicly available literature, a standard and well-established protocol would be employed to elucidate its molecular motions, structural flexibility, and interactions with its environment, typically an aqueous solution to mimic physiological conditions.

The initial step in such a simulation involves the generation of a high-quality, three-dimensional structure of this compound. This is followed by the selection of an appropriate force field, such as AMBER or CHARMM, which defines the potential energy of the system as a function of its atomic coordinates. The molecule is then placed in a periodic box of solvent, usually water, and the system is neutralized with ions.

Energy minimization is performed to relieve any steric clashes or unfavorable geometries in the initial setup. The system is then gradually heated to the desired temperature and equilibrated under constant pressure to achieve a stable state. Following equilibration, the production phase of the MD simulation is carried out, during which the trajectories of all atoms are calculated by integrating Newton's equations of motion over a specified period, often spanning nanoseconds to microseconds.

In Silico Assessment of Drug-Likeness and Lead-Likeness for Scaffold Optimization

In the early stages of drug discovery, in silico methods are invaluable for assessing the potential of a compound to be developed into a drug. These assessments are typically based on a set of physicochemical properties that are known to influence a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). The evaluation of this compound for its drug-likeness and lead-likeness provides critical guidance for further scaffold optimization.

Drug-likeness is often evaluated using Lipinski's Rule of Five, which identifies compounds that are more likely to be orally bioavailable. The rule states that a compound is likely to have poor absorption or permeation if it violates more than one of the following criteria: a molecular weight of 500 daltons or less, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and a calculated octanol-water partition coefficient (logP) not greater than 5.

Lead-likeness criteria are generally more stringent, aiming to identify compounds that are good starting points for chemical optimization. These "rule of three" guidelines often suggest a molecular weight of 300 daltons or less, no more than 3 hydrogen bond donors, no more than 3 hydrogen bond acceptors, and a logP of 3 or less.

The physicochemical properties of this compound are presented in the table below, followed by an analysis of its compliance with drug-likeness and lead-likeness rules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₄N₂O |

| Molecular Weight | 166.22 g/mol |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Calculated logP | 1.85 |

| Molar Refractivity | 48.4 cm³ |

| Polar Surface Area | 41.9 Ų |

Table 2: Drug-Likeness Assessment (Lipinski's Rule of Five)

| Rule | Value for Compound | Compliance |

| Molecular Weight ≤ 500 | 166.22 | Yes |

| Hydrogen Bond Donors ≤ 5 | 1 | Yes |

| Hydrogen Bond Acceptors ≤ 10 | 3 | Yes |

| logP ≤ 5 | 1.85 | Yes |

| Violations | 0 | Pass |

Table 3: Lead-Likeness Assessment (Rule of Three)

| Rule | Value for Compound | Compliance |

| Molecular Weight ≤ 300 | 166.22 | Yes |

| Hydrogen Bond Donors ≤ 3 | 1 | Yes |

| Hydrogen Bond Acceptors ≤ 3 | 3 | Yes |

| logP ≤ 3 | 1.85 | Yes |

| Violations | 0 | Pass |

Based on this in silico analysis, this compound exhibits excellent drug-like and lead-like properties. It adheres to all of Lipinski's Rule of Five, suggesting a high probability of good oral bioavailability. Furthermore, it also satisfies the more restrictive Rule of Three for lead-likeness, indicating that it is an ideal candidate for scaffold optimization. Its relatively low molecular weight and logP provide ample room for chemical modifications to enhance potency and selectivity without venturing into physicochemical space associated with poor pharmacokinetic properties. The pyridine scaffold with its amine and ether functionalities presents multiple vectors for synthetic elaboration.

Rational Design and Synthesis of Novel Analogues of 5 Methyl 2 Propan 2 Yloxy Pyridin 4 Amine

Design Principles for Modulating Biological Activity based on SAR and Computational Insights

The modification of biologically active molecules is guided by principles derived from Structure-Activity Relationship (SAR) and computational studies. SAR analysis for pyridine (B92270) derivatives reveals that the nature and position of substituents significantly influence their biological activity. For instance, the presence of nitrogen and oxygen-containing groups like methoxy (B1213986) (-OCH₃), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH₂) groups can enhance the antiproliferative activity of pyridine compounds against various cancer cell lines. mdpi.com Conversely, the introduction of bulky groups or halogen atoms may lead to a decrease in activity. mdpi.com

Table 1: Influence of Substituents on Pyridine Derivatives' Biological Activity

| Substituent Group | General Effect on Activity | Rationale |

|---|---|---|

| Methoxy (-OCH₃) | Enhancement | Can act as a hydrogen bond acceptor and influence electronic properties. mdpi.com |

| Amino (-NH₂) | Enhancement | Acts as a key hydrogen bond donor/acceptor, crucial for target interaction. mdpi.com |

| Trifluoromethyl (-CF₃) | Variable | Similar in size to an ethyl group but with different electronic properties; can improve metabolic stability but may not be tolerated sterically. cardiff.ac.uk |

Scaffold Modification and Bioisosteric Replacement Strategies for Enhanced Potency and Selectivity

Scaffold modification and bioisosteric replacement are cornerstone strategies in drug design used to improve potency, selectivity, and pharmacokinetic properties while exploring novel chemical space. researchgate.netnih.gov Scaffold hopping involves replacing the core chemical structure (the scaffold) with a different one that maintains a similar spatial arrangement of key functional groups. researchgate.netnih.gov For the pyridin-4-amine core, this could involve replacing it with other nitrogen-containing heterocycles like pyridazinone or benzo[d]thiazole to identify novel inhibitors for a given target. nih.gov

Bioisosteric replacement involves substituting a functional group with another that possesses similar physical or chemical properties, with the goal of improving the molecule's profile. researchgate.net This is a widely used approach for lead optimization. researchgate.net For example, a benzene (B151609) ring in a parent molecule is often replaced with a pyridine ring to improve properties such as water solubility and the ability to form hydrogen bonds. mdpi.com In the context of 5-methyl-2-(propan-2-yloxy)pyridin-4-amine, bioisosteric replacements could be explored for each of its key features.

Table 2: Potential Bioisosteric Replacements for the this compound Scaffold

| Original Group | Potential Bioisostere | Desired Outcome |

|---|---|---|

| Pyridine Ring | Pyrimidine (B1678525), Pyridazine (B1198779), Thiazole | Altered electronics, solubility, and metabolic stability. nih.govmdpi.com |

| Methyl Group (-CH₃) | Chlorine (-Cl), Trifluoromethyl (-CF₃) | Modulate steric and electronic properties, improve metabolic stability. cardiff.ac.ukresearchgate.net |

| Isopropoxy Group (-OCH(CH₃)₂) | Cyclopropoxy, Thioether (-SCH(CH₃)₂) | Change lipophilicity, metabolic profile, and binding interactions. |

Synthesis of Hybrid Molecules and Conjugates Incorporating the Pyridin-4-amine Motif

Molecular hybridization is a strategy that combines two or more distinct pharmacophores into a single molecule to create a hybrid compound with potentially synergistic or multi-target activity. researchgate.net The pyridin-4-amine motif can be incorporated into such hybrids to target specific biological pathways. The synthesis of these complex molecules often involves multi-component reactions, which allow for the efficient construction of diverse structures from simple starting materials.

For example, hybrid pyridine derivatives bearing indole, triazole, and sulfonamide groups have been synthesized using multi-component reactions catalyzed by magnetic porous organic polymers. rsc.org The synthesis typically involves the reaction of an appropriate aldehyde, a β-keto nitrile (like 3-(1H-indol-3-yl)-3-oxopropanenitrile), and an amine source such as ammonium (B1175870) acetate (B1210297). rsc.org Similarly, the pyridin-4-amine core could be conjugated with other heterocyclic systems like 1,3,4-thiadiazole (B1197879) or imidazole (B134444) to create novel hybrid agents. mdpi.com The synthetic route to such conjugates often involves the initial synthesis of the individual heterocyclic precursors followed by a coupling reaction to link the fragments. mdpi.com

Exploration of Functional Group Introductions and their Synthetic Challenges

The introduction of new functional groups onto the this compound scaffold is essential for exploring the SAR and optimizing the lead compound. Various synthetic methods can be employed, each with its own set of challenges.

Alkylation and Acylation: The 4-amino group is a key site for modification. It can undergo N-alkylation or acylation to introduce a variety of substituents. However, controlling the degree of substitution (mono- vs. di-alkylation) can be challenging. The synthesis of quaternary ammonium derivatives of 4-substituted pyridines has been achieved via one-pot reactions with bromo-ketone derivatives in acetonitrile. mdpi.com

Substitution on the Pyridine Ring: Introducing substituents at other positions on the pyridine ring often requires multi-step synthesis starting from appropriately functionalized precursors. For instance, the synthesis of position-6 substituted 2-amino-4-methylpyridine (B118599) analogues involves the initial protection of the amino group, followed by lithiation and reaction with an electrophile like an aldehyde. nih.gov This process can be complicated by issues of regioselectivity and the need for harsh reaction conditions (e.g., n-BuLi at low temperatures), which may not be compatible with all functional groups. nih.gov

Nucleophilic Substitution: The synthesis of 4-alkoxy or 4-alkylamino pyridines can be achieved through nucleophilic substitution of a suitable leaving group, such as a chlorine atom, at the 4-position. The synthesis of 4-alkylaminopyridines from 4-chloropyridine (B1293800) hydrochloride and an alkanamine can require high temperatures (160-220 °C). google.com Milder conditions can be achieved by introducing inhibitors like sodium fluoride (B91410) or potassium fluoride to control the reaction rate and temperature, making the process more suitable for large-scale production. google.com

Cascade Reactions: Modern synthetic methods, such as base-promoted cascade reactions of N-propargylic β-enaminones with formamides, offer efficient routes to construct complex, multisubstituted 2-aminopyridines in a single step, avoiding the need for isolating intermediates. dicp.ac.cn

Table 3: Summary of Synthetic Challenges

| Synthetic Transformation | Target Functionalization | Potential Challenges |

|---|---|---|

| N-Alkylation/Acylation | Modification of the 4-amino group | Over-reaction (di-alkylation), purification of products. mdpi.com |

| C-H Functionalization | Introduction of groups at C-3 or C-6 | Regioselectivity, harsh reaction conditions (cryogenic temperatures, strong bases), functional group compatibility. nih.gov |

| Nucleophilic Aromatic Substitution | Introduction of alkoxy or amino groups | High reaction temperatures, safety concerns for scale-up, catalyst sensitivity. google.com |

Future Research Directions and Advanced Methodologies for Pyridin 4 Amine Chemistry

Development of High-Throughput Screening Platforms for Derivative Libraries

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries for biological activity. nih.gov For derivatives of 5-Methyl-2-(propan-2-yloxy)pyridin-4-amine, the development of bespoke HTS platforms will be instrumental in identifying novel lead compounds. These platforms are increasingly sophisticated, integrating robotics, microfluidics, and sensitive detection methods to evaluate thousands of compounds daily.

Future HTS platforms for pyridin-4-amine libraries will likely incorporate cell-based assays that provide more physiologically relevant data compared to traditional biochemical assays. These could include assays that measure downstream signaling events, protein-protein interactions, or changes in cellular morphology. The creation of diverse chemical libraries centered around the this compound core will be crucial for the success of these screening campaigns. ku.edustanford.edu

Table 1: Key Components of a High-Throughput Screening Platform for Pyridin-4-amine Derivatives

| Component | Description | Relevance to Pyridin-4-amine Chemistry |

|---|---|---|

| Compound Library | A diverse collection of structurally related pyridin-4-amine analogues. | To explore the structure-activity relationship (SAR) around the this compound scaffold. |

| Assay Development | Creation of robust and sensitive assays to measure biological activity. | To identify compounds that modulate specific biological targets of interest for pyridin-4-amines. |

| Automation & Robotics | Use of robotic systems for liquid handling, plate preparation, and reading. | To enable the screening of large numbers of derivatives in a time-efficient manner. |

| Data Analysis | Sophisticated software for the analysis and interpretation of large datasets. | To identify hits, prioritize leads, and discern trends in the screening data. |

Application of Advanced Spectroscopic and Structural Elucidation Techniques for Novel Analogues

The synthesis of novel analogues of this compound necessitates the use of advanced spectroscopic and structural elucidation techniques to unequivocally determine their chemical structures. While standard techniques like NMR and mass spectrometry remain fundamental, more advanced methods are becoming increasingly important for complex molecules.

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are invaluable for establishing connectivity within novel pyridin-4-amine derivatives. Furthermore, single-crystal X-ray crystallography provides the definitive three-dimensional structure of a compound, offering insights into its conformation and potential binding modes with biological targets. mdpi.com The application of these techniques is essential for building a comprehensive understanding of the structure-activity relationships within a chemical series. researchgate.net

Table 2: Advanced Spectroscopic and Structural Elucidation Techniques

| Technique | Information Provided | Application to Novel Pyridin-4-amine Analogues |

|---|---|---|

| 2D NMR Spectroscopy | Through-bond correlations between atoms. | Elucidation of the precise chemical structure and stereochemistry. |

| X-ray Crystallography | Three-dimensional atomic coordinates in a crystal lattice. | Definitive determination of molecular structure and conformation. |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass of a molecule. | Confirmation of elemental composition and molecular formula. |

| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Identification of key chemical bonds within the molecule. rsc.orgrsc.org |

Integration of Artificial Intelligence and Machine Learning in Pyridin-4-amine Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by enabling the rapid in silico design and evaluation of novel compounds. nih.govijirt.org For the design of new this compound derivatives, AI and ML algorithms can be trained on existing data to predict biological activity, physicochemical properties, and potential toxicity. mdpi.comnih.govresearchgate.net

Generative models, a type of AI, can propose novel molecular structures with desired properties, expanding the chemical space for exploration. nih.gov ML models can also be used to prioritize synthetic routes and predict reaction outcomes, thereby accelerating the synthesis of new analogues. This data-driven approach has the potential to significantly reduce the time and cost associated with bringing a new drug to market. rsc.org

Potential Applications of this compound as a Versatile Synthetic Intermediate

Beyond its potential as a biologically active molecule, this compound can serve as a versatile synthetic intermediate for the construction of more complex heterocyclic systems. The amino group at the 4-position of the pyridine (B92270) ring provides a reactive handle for a variety of chemical transformations, including nucleophilic aromatic substitution, diazotization, and coupling reactions. semanticscholar.orggoogle.com

This reactivity can be exploited to synthesize a diverse range of fused heterocyclic systems, such as pyrido[4,3-d]pyrimidines or other structures with potential therapeutic applications. researchgate.net The strategic use of this compound as a building block can provide access to novel chemical scaffolds that would be difficult to synthesize through other means. mdpi.com

Exploration of Novel Biological Targets and Therapeutic Areas for Pyridin-4-amine Derivatives

While some pyridin-4-amine derivatives have known biological activities, there is a vast and largely unexplored landscape of potential biological targets and therapeutic areas for this chemical class. nih.govrsc.org Future research should focus on screening derivatives of this compound against a wide range of biological targets to identify novel mechanisms of action.

This exploration could uncover applications in areas such as oncology, neurodegenerative diseases, and infectious diseases. nih.gov Target identification and validation studies will be crucial in elucidating the mechanisms by which these compounds exert their biological effects. A deeper understanding of the biological targets of pyridin-4-amine derivatives will open up new avenues for the development of targeted therapies for a variety of diseases. nih.gov

Q & A

Basic Synthesis: What are the common synthetic routes for 5-Methyl-2-(propan-2-yloxy)pyridin-4-amine, and how can reaction conditions be optimized for yield?

The synthesis typically involves introducing the propan-2-yloxy group via nucleophilic substitution or coupling reactions. For example, a pyridine precursor (e.g., 5-methyl-2-chloropyridin-4-amine) can react with isopropanol under basic conditions (e.g., NaH or K₂CO₃) at elevated temperatures (80–100°C). Catalysts like Pd(II) acetate (used in similar Suzuki-Miyaura couplings) may enhance regioselectivity . Purification via silica gel chromatography with gradients of hexane/ethyl acetate or acetone is critical to isolate the product . Optimizing solvent polarity and reaction time improves yields, as premature quenching can lead to byproducts.

Advanced Synthesis: How can regioselectivity challenges during functionalization of the pyridine ring be addressed?

Regioselectivity in pyridine systems is influenced by electronic and steric factors. The propan-2-yloxy group at the 2-position directs electrophilic substitution to the 3- or 5-positions due to its electron-donating nature. Computational tools like density functional theory (DFT) can predict reactive sites by analyzing frontier molecular orbitals . Experimentally, protecting the amino group (e.g., with Boc or acetyl groups) prevents unwanted side reactions during halogenation or cross-coupling steps . For example, bromination using NBS (N-bromosuccinimide) under controlled temperatures (0–25°C) minimizes overhalogenation .

Basic Characterization: Which spectroscopic techniques are most effective for structural confirmation?

- ¹H/¹³C NMR : The amino proton (NH₂) appears as a broad singlet near δ 5.5–6.0 ppm, while the propan-2-yloxy methyl groups split into a doublet (δ 1.2–1.4 ppm) and a septet (δ 4.5–4.7 ppm) .

- Mass Spectrometry (ESI-MS) : The molecular ion [M+H]⁺ should match the theoretical mass (e.g., C₉H₁₄N₂O: 166.23 g/mol). Fragmentation patterns confirm the propan-2-yloxy group .

- FT-IR : Stretching vibrations for NH₂ (~3350 cm⁻¹) and C-O-C (~1250 cm⁻¹) are key .

Advanced Characterization: How can computational methods complement experimental data?

DFT calculations (e.g., B3LYP/6-31G*) predict bond lengths, angles, and electrostatic potential surfaces, aiding in assigning NMR/IR peaks . Molecular docking studies (e.g., AutoDock Vina) model interactions with biological targets, such as enzymes, by quantifying binding affinities and hydrogen-bonding networks . Thermal gravimetric analysis (TGA) assesses stability, with decomposition temperatures >200°C indicating suitability for high-temperature applications .

Biological Activity: What assays evaluate the compound’s enzyme inhibition potential?

- Kinase Inhibition Assays : Use ADP-Glo™ to measure ATP consumption in kinase reactions (e.g., EGFR or MAPK pathways). IC₅₀ values <10 μM suggest strong inhibition .

- Cellular Uptake Studies : Fluorescent tagging (e.g., FITC conjugation) tracks intracellular localization via confocal microscopy .

- Receptor Binding : Radioligand displacement assays (e.g., using ³H-labeled ligands) quantify affinity for GPCRs or ion channels .

Contradictory Data: How should researchers resolve discrepancies in reported biological activities?

Discrepancies often arise from substituent effects (e.g., trifluoromethyl vs. propan-2-yloxy) or assay conditions. Strategies include:

- Meta-Analysis : Compare IC₅₀ values across studies using standardized protocols (e.g., fixed ATP concentrations in kinase assays) .

- Structural Validation : Confirm compound identity via X-ray crystallography to rule out isomer contamination .

- Dose-Response Curves : Repeat assays with ≥3 biological replicates to assess reproducibility .

Stability Analysis: What factors influence degradation, and how are degradation products identified?

- Hydrolytic Degradation : The propan-2-yloxy group is susceptible to acid/base hydrolysis. LC-MS monitors cleavage products like 5-methylpyridin-4-amine under accelerated conditions (pH 1–14, 40°C) .

- Oxidative Stability : Exposure to H₂O₂ or O₂ generates N-oxide derivatives, detectable via HPLC with UV/Vis at 254 nm .

- Storage Recommendations : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation and moisture uptake .

Advanced Reactivity: What mechanistic pathways govern nucleophilic substitutions at the propan-2-yloxy group?

The propan-2-yloxy group undergoes SN1 or SN2 reactions depending on steric hindrance. Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, while protic solvents (e.g., ethanol) stabilize carbocation intermediates in SN1 pathways . For example, reaction with thiols (RSH) in DMF at 60°C replaces the alkoxy group via a concerted mechanism, confirmed by kinetic isotope effects . Solvent dielectric constants (ε) >30 enhance nucleophilicity, increasing substitution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.